1,2-Bis(3-methoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of two methoxyphenyl groups attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methoxyphenyl)propan-2-amine typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups on the aromatic rings.
Scientific Research Applications
1,2-Bis(3-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with one methoxyphenyl group.
2-(2-Fluorophenyl)propan-2-amine: Contains a fluorine substituent instead of a methoxy group.
2-(4-Ethoxyphenyl)propan-2-amine: Features an ethoxy group instead of a methoxy group.
Uniqueness
1,2-Bis(3-methoxyphenyl)propan-2-amine is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1,2-bis(3-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-17(18,14-7-5-9-16(11-14)20-3)12-13-6-4-8-15(10-13)19-2/h4-11H,12,18H2,1-3H3 |
InChI Key |
LMFJICALWHJRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.